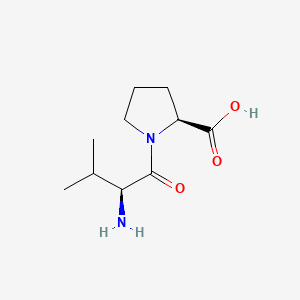
Val-pro
Vue d'ensemble
Description
“Val-pro” seems to refer to a compound that is used in various contexts. It could refer to Valproic Acid, an anticonvulsant used to treat certain types of seizures . It could also refer to a sequence in a peptide , a software for NIR Analyzers , or a soap powder made from sodium tallowate & sodium Cocoate . For the purpose of this analysis, I’ll focus on Valproic Acid.
Molecular Structure Analysis
The molecular structure of Valproic Acid is C8H16O2 . It has an average mass of 144.2114 and a monoisotopic mass of 144.115029756 . If “Val-pro” refers to a tripeptide composed of L-valine and two L-proline units, its molecular formula would be C15H25N3O4, with an average mass of 311.377 Da and a monoisotopic mass of 311.184509 Da .
Physical And Chemical Properties Analysis
Valproic Acid has a molecular formula of C8H16O2, an average mass of 144.2114, and a monoisotopic mass of 144.115029756 . If “Val-pro” refers to a tripeptide, its molecular formula would be C15H25N3O4, with an average mass of 311.377 Da and a monoisotopic mass of 311.184509 Da .
Applications De Recherche Scientifique
Neurogenesis Stimulation by Valproate
Valproate has been explored for its capacity to promote neurogenesis, particularly in the context of bipolar disorder treatment. Studies indicate that Valproate stimulates the differentiation of embryonic rat cortical or striatal primordial stem cells into neurons, enhancing GABAergic neurogenesis. This neurogenic effect may contribute to its therapeutic effects in bipolar disorder treatment, signifying a potential application beyond its well-known use as an anticonvulsant and mood stabilizer (Laeng et al., 2004).
Neuroprotective Mechanism of Valproate
Valproate's neuroprotective properties are increasingly recognized, especially for its role in bipolar disorder treatment. It has been suggested that Valproate might protect neuronal cells from damage caused by oxidative stress. For instance, chronic treatment with Valproate inhibited lipid peroxidation and protein oxidation in rat cerebral cortical cells, hinting at a potential mechanism through which Valproate exerts neuroprotective effects (Wang et al., 2003).
Genetic and Molecular Mechanisms
Mitochondrial Epigenetic Modifications
Valproate's influence extends to the epigenetic level, specifically on mitochondrial DNA (mtDNA). It has been observed that Valproate impacts the content of 5-hydroxymethylcytosine in mtDNA, potentially through mechanisms involving histone deacetylase inhibition. These epigenetic modifications could offer insights into both the therapeutic and side effects of Valproate, suggesting a complex interplay at the genetic and epigenomic levels (Chen et al., 2012).
Cellular and Structural Impact
Effects on Bone Cells
Valproate's impact is not limited to neural cells; it also affects other cell types, such as bone cells. Research indicates that Valproate can influence the levels of crucial bone proteins, including collagen I and osteonectin, in bone cells. This effect might contribute to the bone density changes observed in patients undergoing long-term Valproate treatment, highlighting the drug's widespread physiological implications (Humphrey et al., 2013).
Mécanisme D'action
Valproic Acid works as an anticonvulsant in the brain tissue to stop seizures . It’s also used to treat the manic phase of bipolar disorder and helps prevent migraine headaches . The exact mechanism of action is not proven, but it is believed that this drug’s effects are related to an increase in brain levels of a chemical called GABA .
Safety and Hazards
Valproic Acid is a prescription medicine and should be used under the guidance of a healthcare provider . The safety data sheet for BOC-Val-Pro-Arg-AMC, a related compound, suggests avoiding contact and inhalation, and using appropriate protective equipment .
Relevant Papers
- A paper titled “Milk-derived tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) promote adipocyte differentiation and inhibit inflammation in 3T3-F442A cells” discusses the anti-hypertensive properties of Val-Pro-Pro due to its inhibitory effects on angiotensin converting enzyme (ACE) .
- Another paper titled “Recognition of the interaction between the bioactive peptide Val–Pro–Pro and the minimal promoter region of genes SOD and CAT using QCM-D and docking studies” explores the interaction between Val-Pro-Pro and specific domains in the minimal promoter region of the genes SOD and CAT .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8H,3-5,11H2,1-2H3,(H,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAZPLMMQOERPN-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Val-pro | |
CAS RN |
20488-27-1 | |
| Record name | L-Valyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20488-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020488271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1679100.png)
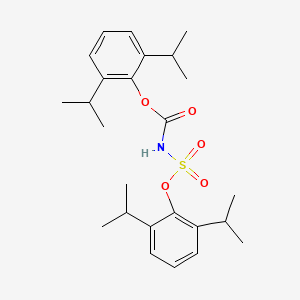
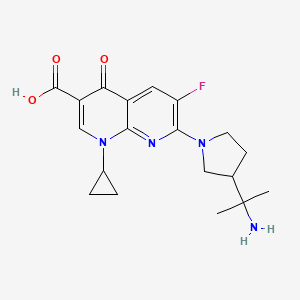
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
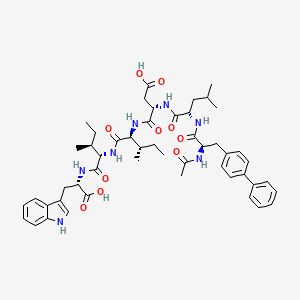
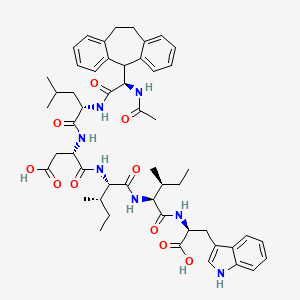
![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)
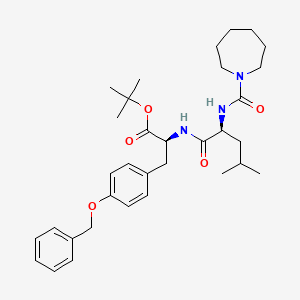

![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)
![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)
![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)